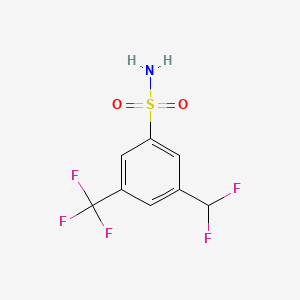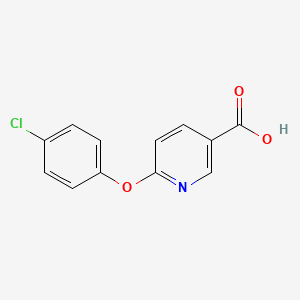
6-(4-Chlorophenoxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenoxy)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol It is a derivative of nicotinic acid, featuring a chlorophenoxy group attached to the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)nicotinic acid typically involves the reaction of 4-chlorophenol with nicotinic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
6-(4-Chlorophenoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
6-(4-Chlorophenoxy)nicotinic acid has several scientific research applications:
作用機序
The mechanism of action of 6-(4-Chlorophenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
4-Chlorophenol: A precursor in the synthesis of 6-(4-Chlorophenoxy)nicotinic acid, used in various industrial applications.
Other Nicotinic Acid Derivatives: Compounds such as 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which have different substituents and potentially different biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of nicotinic acid and chlorophenol.
特性
CAS番号 |
51362-39-1 |
|---|---|
分子式 |
C12H8ClNO3 |
分子量 |
249.65 g/mol |
IUPAC名 |
6-(4-chlorophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) |
InChIキー |
XLCAASMDQVQJTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


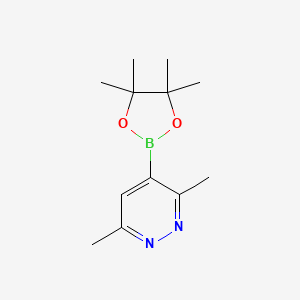
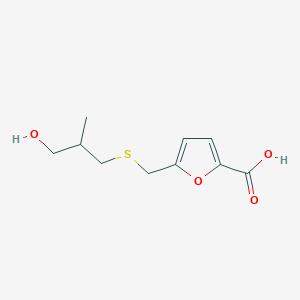
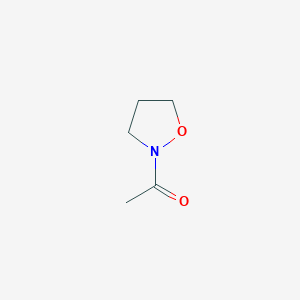
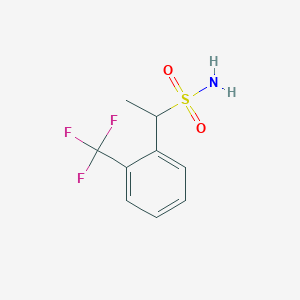

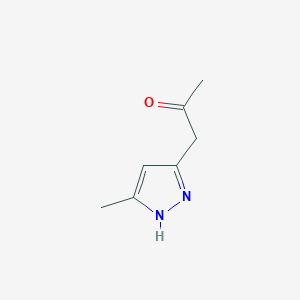

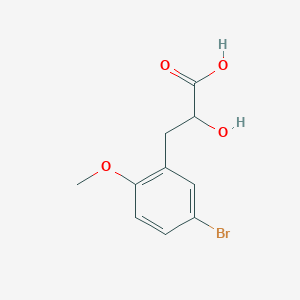

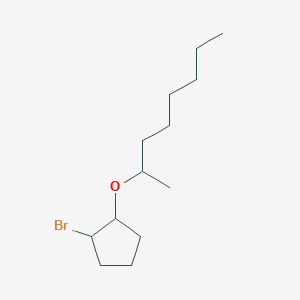

![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
